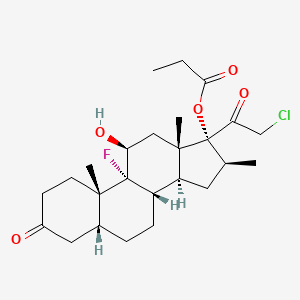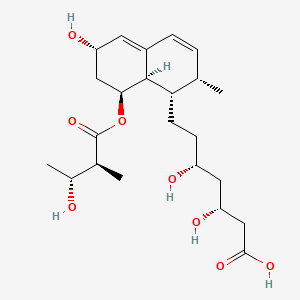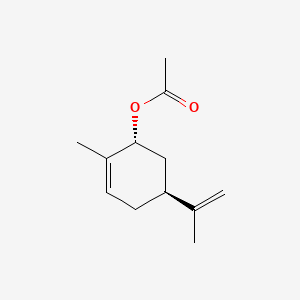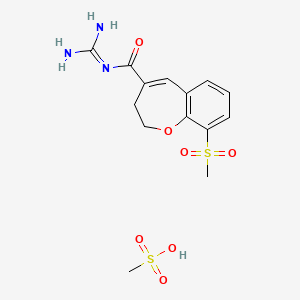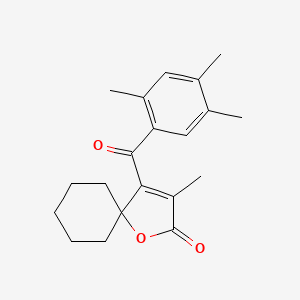
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro(45)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- is a complex organic compound characterized by its unique spirocyclic structureIts molecular formula is C18H22O3, and it has a molar mass of 286.37 g/mol .
Métodos De Preparación
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- involves several steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the Benzoyl Group: The next step involves the introduction of the 2,4,5-trimethylbenzoyl group. This can be done through a Friedel-Crafts acylation reaction using 2,4,5-trimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Modifications: The final step may involve additional modifications to introduce the methyl group at the 3-position. This can be achieved through selective methylation using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis .
Análisis De Reacciones Químicas
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoyl group. Common reagents for these reactions include halogens and nitrating agents.
Aplicaciones Científicas De Investigación
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparación Con Compuestos Similares
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- can be compared with other similar compounds, such as:
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(hydroxy(2-methylphenyl)methyl)-3-methyl-: This compound has a similar spirocyclic structure but differs in the substituents attached to the spirocyclic core.
3-allyl-4-methyl-1-oxaspiro(4.5)dec-3-en-2-one: This compound has an allyl group at the 3-position instead of the 2,4,5-trimethylbenzoyl group.
4-methoxy-1-oxaspiro(4.5)dec-3-en-2-one: This compound has a methoxy group at the 4-position instead of the 2,4,5-trimethylbenzoyl group.
The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(2,4,5-trimethylbenzoyl)- lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
86560-13-6 |
|---|---|
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-methyl-4-(2,4,5-trimethylbenzoyl)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C20H24O3/c1-12-10-14(3)16(11-13(12)2)18(21)17-15(4)19(22)23-20(17)8-6-5-7-9-20/h10-11H,5-9H2,1-4H3 |
Clave InChI |
ILOZMPPYGLSFMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C(=O)C2=C(C(=O)OC23CCCCC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


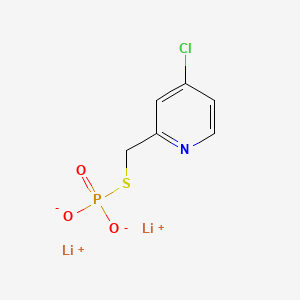
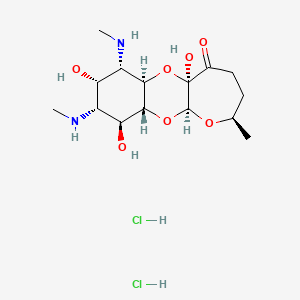

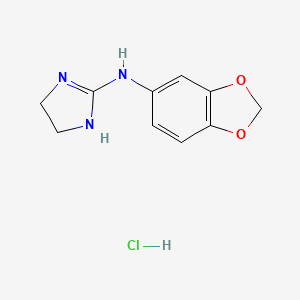
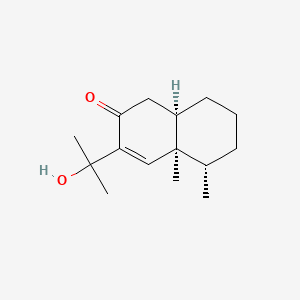
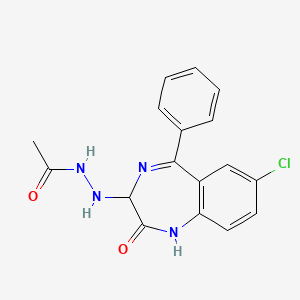
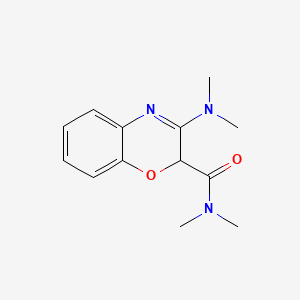
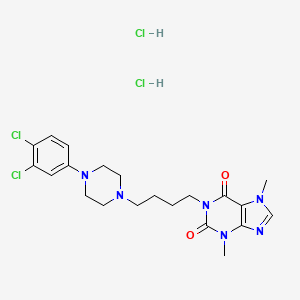
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
